N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide
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Overview
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a furan carboxamide moiety, making it a complex molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors. Finally, the furan-3-carboxamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
- N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide
Uniqueness
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)11-1-2-13(19-7-11)21-5-3-12(8-21)20-14(22)10-4-6-23-9-10/h1-2,4,6-7,9,12H,3,5,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIHCLINDGWMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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